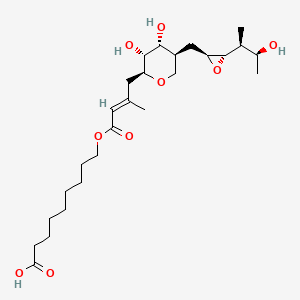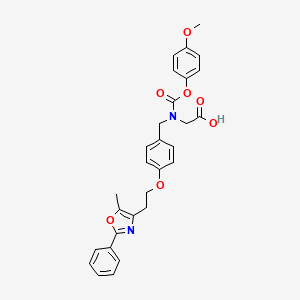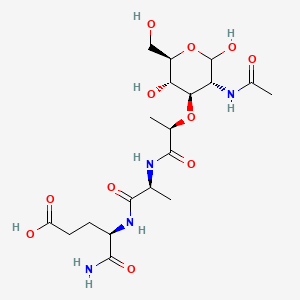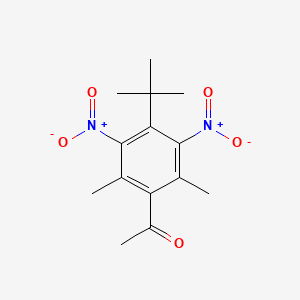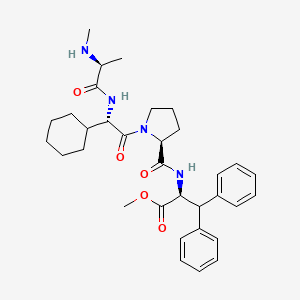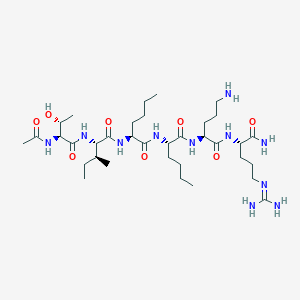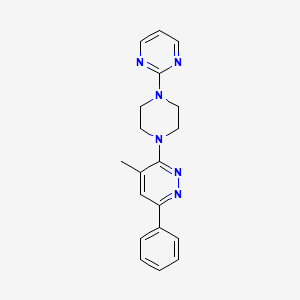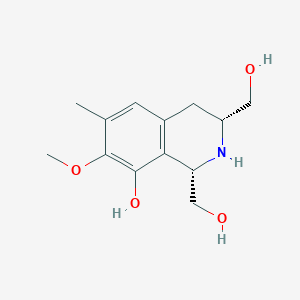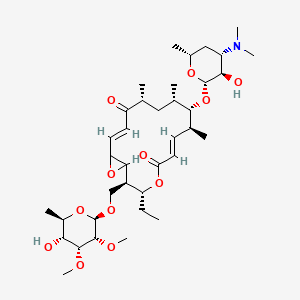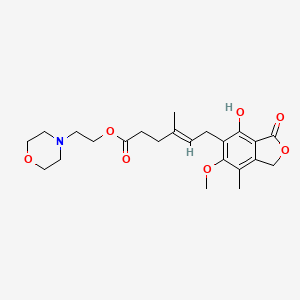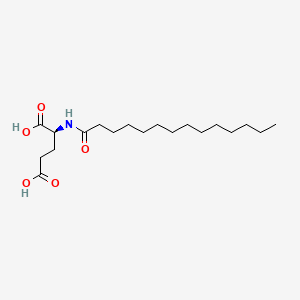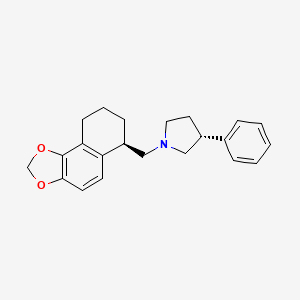
Napitane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: NAPITANE can be synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of a phenyl group. The synthetic route typically involves the following steps:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the phenyl group via Friedel-Crafts alkylation.
- Final purification and crystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for cyclization reactions.
- Employment of advanced purification techniques such as chromatography and recrystallization.
- Quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: NAPITANE undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted compounds with different functional groups.
Scientific Research Applications
Mechanism of Action
NAPITANE exerts its effects through two primary mechanisms:
Norepinephrine Uptake Inhibition: this compound inhibits the reuptake of norepinephrine, increasing its availability in the synaptic cleft and enhancing neurotransmission.
Alpha-2 Adrenoceptor Antagonism: The compound blocks alpha-2 adrenoceptors, preventing the inhibitory feedback on norepinephrine release and further increasing its levels.
Molecular Targets and Pathways:
Targets: Norepinephrine transporters and alpha-2 adrenoceptors.
Comparison with Similar Compounds
NAPITANE is unique in its dual mechanism of action, combining norepinephrine uptake inhibition with alpha-2 adrenoceptor antagonism. Similar compounds include:
Desipramine: A tricyclic antidepressant that primarily inhibits norepinephrine reuptake.
Yohimbine: An alpha-2 adrenoceptor antagonist used for its stimulant and aphrodisiac effects.
Uniqueness of this compound:
Properties
CAS No. |
148152-63-0 |
|---|---|
Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2/t17-,18-/m0/s1 |
InChI Key |
HAEPGZUGYMHCJE-ROUUACIJSA-N |
SMILES |
C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate A 75200 A-75200 A75200 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


